4-Prenyldihydropinosylvin

Beschreibung

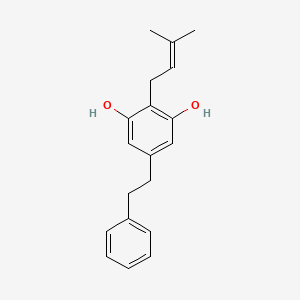

Structure

3D Structure

Eigenschaften

CAS-Nummer |

70610-11-6 |

|---|---|

Molekularformel |

C19H22O2 |

Molekulargewicht |

282.4 g/mol |

IUPAC-Name |

2-(3-methylbut-2-enyl)-5-(2-phenylethyl)benzene-1,3-diol |

InChI |

InChI=1S/C19H22O2/c1-14(2)8-11-17-18(20)12-16(13-19(17)21)10-9-15-6-4-3-5-7-15/h3-8,12-13,20-21H,9-11H2,1-2H3 |

InChI-Schlüssel |

WRBJIPNZGJUCOJ-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C=C(C=C1O)CCC2=CC=CC=C2)O)C |

Kanonische SMILES |

CC(=CCC1=C(C=C(C=C1O)CCC2=CC=CC=C2)O)C |

Herkunft des Produkts |

United States |

Natural Occurrence and Advanced Isolation Methodologies of 4 Prenyldihydropinosylvin

Identification of Botanical Sources of 4-Prenyldihydropinosylvin

The occurrence of this compound is highly specific in the plant kingdom, primarily concentrated in certain lower plants, which are a rich source of unique secondary metabolites.

Liverworts, Specifically Radula complanata

The leafy liverwort Radula complanata is a well-documented botanical source of this compound. nih.govscholaris.canaturalproducts.net Liverworts, belonging to the division Marchantiophyta, are known to produce a remarkable variety of bioactive compounds, with bibenzyls and bis(bibenzyls) being characteristic signature molecules. mdpi.comnih.gov Untargeted metabolomic analyses of R. complanata have repeatedly identified this compound as one of its key bibenzyl metabolites. nih.govresearchgate.net

Research involving the in vitro cultivation of R. complanata has further solidified this connection. Studies treating the plantlets with various phytohormones to observe changes in metabolite production have used this compound as a known constituent in quality control samples and as a target for analysis. nih.govresearchgate.netpubcompare.ai Its presence is consistent across both wild-harvested and lab-cultivated specimens, highlighting its integral role in the metabolome of this liverwort species. scholaris.ca

Comparative Analysis with Other Prenylated Stilbenoids and Bibenzyls in Plant Kingdom

This compound belongs to the larger chemical classes of bibenzyls (also known as dihydrostilbenoids) and, more broadly, prenylated stilbenoids. nih.govnih.gov Stilbenoids are phenolic compounds characterized by a C6-C2-C6 skeleton, and the addition of a prenyl group—derived from isoprenoid precursors—creates a unique subclass with distinct properties. nih.govnih.govresearchgate.net While this compound is prominent in Radula, its structural relatives are found in a limited but diverse range of plant families.

The distribution of these compounds is not uniform across the plant kingdom, as the stilbene (B7821643) synthase enzyme required for their biosynthesis is not universally expressed. nih.gov Prenylated stilbenoids are notably found in legumes like the peanut (Arachis hypogaea), which produces a variety of these compounds in response to stressors. google.com Grapes (Vitis vinifera) are a major source of non-prenylated stilbenoids like resveratrol (B1683913), but other species within the Vitaceae family also contain various stilbenoid derivatives. nih.gov The table below provides a comparative look at the botanical distribution of these related compounds.

| Compound Class | Representative Compound(s) | Primary Botanical Source(s) | Plant Family |

| Prenylated Bibenzyls | This compound | Radula complanata | Radulaceae |

| Bibenzyls (general) | Canniprene | Cannabis sativa | Cannabaceae |

| Prenylated Stilbenoids | Arachidin-1, Arachidin-3 | Arachis hypogaea (Peanut) | Fabaceae |

| Simple Stilbenoids | Resveratrol, Piceatannol | Vitis vinifera (Grape) | Vitaceae |

| Bis(bibenzyls) | Marchantin A, Riccardin A | Various Liverworts | Marchantiophyta (division) |

This table provides a representative, non-exhaustive list of compound classes and their sources.

Advanced Extraction Techniques for Targeted Metabolite Isolation

The effective isolation of this compound and related bibenzyls from their natural matrix relies on optimized extraction and purification protocols. Methodologies range from traditional solvent-based approaches to modern, sustainable techniques designed to improve efficiency and reduce environmental impact.

Optimized Solvent Extraction Protocols for Bibenzyls

The extraction of bibenzyls from plant material, particularly liverworts, has traditionally involved the use of various organic solvents selected based on the polarity of the target compounds. mdpi.comencyclopedia.pub Common protocols involve the maceration or reflux of dried and powdered plant material in solvents to create a crude extract.

For bibenzyls, which are phenolic compounds, polar solvents are often effective. Methanol and ethanol (B145695) are frequently used for their ability to efficiently extract these metabolites. mdpi.comnih.gov For instance, studies on Radula complanata have successfully used simple methanolic extractions, sometimes involving brief sonication, to prepare samples for analysis. scholaris.ca Other established methods for bryophytes involve using a mixture of diethyl ether and methanol. mdpi.com In some cases, dynamic maceration, which involves soaking the sample in a chosen solvent with agitation, has been employed for extracting phytochemicals from plant matrices like Cannabis. encyclopedia.pubsemanticscholar.org The choice of solvent is critical, as it can significantly influence the yield and purity of the target compounds in the initial extract.

Emerging Green Chemistry Approaches in Natural Product Extraction

In recent years, the principles of green chemistry have been increasingly applied to natural product extraction to minimize the use of hazardous solvents, reduce energy consumption, and ensure the creation of safe, high-quality extracts. nih.govnih.gov These modern techniques offer significant advantages over traditional methods, which are often time-consuming and generate substantial solvent waste. unimib.it

Emerging green extraction technologies applicable to bibenzyls include:

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, leading to the rapid partitioning of metabolites from the plant matrix into the solvent. It has been shown to be effective for extracting phytochemicals from various plants. semanticscholar.orgunimib.it

Ultrasound-Assisted Extraction (UAE): Also known as sonication, this method uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer. unimib.itrsc.org

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. SFE is highly tunable and allows for the selective extraction of compounds by modifying pressure and temperature, eliminating the need for organic solvents. unimib.it

Pressurized Liquid Extraction (PLE): PLE uses conventional solvents at elevated temperatures and pressures, which enhances their extraction efficiency and reduces the amount of solvent and time required. unimib.it

These innovative methods align with the goal of developing more sustainable and efficient extraction processes for valuable natural products like this compound. nih.govscilit.com

Chromatographic Purification Strategies for High-Purity this compound

Following initial extraction, obtaining this compound in a high state of purity requires one or more chromatographic steps. Chromatography separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

The purification of bibenzyls from crude plant extracts typically involves a combination of column chromatography techniques. mdpi.com A general workflow starts with separation over a silica gel or Sephadex LH-20 column. mdpi.com Elution is performed using a gradient of solvents, such as n-hexane-ethyl acetate (B1210297) or chloroform-methanol, which separates compounds based on their polarity. mdpi.com

For finer separation and higher purity, High-Performance Liquid Chromatography (HPLC) is indispensable. scholaris.ca Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water with acetonitrile (B52724) or methanol, sometimes containing formic acid to improve peak shape), is a standard method. nih.govscholaris.ca Specific protocols for separating bibenzyls from Radula complanata have utilized an Agilent 1260 HPLC system with a binary solvent system of aqueous formic acid and acetonitrile. scholaris.ca

In some industrial-scale applications for bibenzyls from other plants, multi-step chromatographic procedures are employed. This can include an initial fractionation on a macroporous resin column followed by reversed-phase resin column chromatography and finally gel column chromatography to yield the purified compounds. google.com The combination of these strategies allows for the isolation of this compound and related bibenzyls with the high degree of purity required for detailed structural elucidation and scientific study.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of this compound from crude plant extracts. Research involving Radula complanata has established robust reversed-phase HPLC (RP-HPLC) methods for its separation.

In typical applications, methanolic extracts of the plant material are analyzed using C18 columns. nih.govastate.edu These columns contain a nonpolar stationary phase, which effectively retains the relatively nonpolar this compound. The separation is achieved by using a polar mobile phase, commonly a gradient mixture of water (acidified with formic acid to improve peak shape) and acetonitrile. nih.govresearchgate.net The gradient starts with a higher proportion of water and gradually increases the concentration of acetonitrile, allowing for the sequential elution of compounds based on their polarity.

For targeted analysis and quantification, HPLC systems are often coupled with mass spectrometry (MS), a technique known as LC-MS. researchgate.net This combination allows for the precise identification of this compound based on its mass-to-charge ratio and fragmentation pattern, even in complex mixtures. nih.govresearchgate.net

Table 1: HPLC Methodologies for this compound Analysis This table is interactive. You can sort and filter the data.

Countercurrent Chromatography and Preparative Chromatography Applications

For the isolation of larger quantities of this compound, preparative-scale chromatographic techniques are employed. These methods are essential for obtaining sufficient amounts of the pure compound for structural elucidation and bioactivity studies.

Preparative High-Performance Liquid Chromatography (HPLC) builds upon the principles of analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. Semi-preparative HPLC has been successfully used for the purification of other structurally related prenylated stilbenoids, such as arachidin-1 and arachidin-3, from complex extracts. astate.edubohrium.comnih.gov In these applications, crude or partially purified extracts are subjected to multiple chromatographic steps, often beginning with normal-phase column chromatography followed by reversed-phase semi-preparative HPLC to yield highly pure compounds (>95%). astate.edu This combined approach is highly effective for isolating specific target molecules like this compound from a matrix of similar bibenzyls.

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample that can occur with silica-based columns. mdpi.com High-Speed Counter-Current Chromatography (HSCCC) has proven to be a powerful tool for the preparative-scale separation of bibenzyls from various plant sources. nih.govnih.gov

For instance, HSCCC has been successfully applied to separate and purify bibenzyls and dihydrophenanthrenes from Pholidota chinensis and Dendrobium chrysototxum on a preparative scale. nih.govnih.gov The method relies on partitioning the components of a mixture between two immiscible liquid phases (a stationary phase and a mobile phase). A common solvent system used for separating stilbenoids, including bibenzyls, is a mixture of n-hexane-ethyl acetate-methanol-water (HEMWat). nih.govnih.gov By carefully selecting the volume ratio of these solvents, a biphasic system with suitable partition coefficients (K) for the target compounds can be achieved, enabling efficient separation and purification. nih.gov The successful application of HSCCC for isolating various bibenzyls demonstrates its high potential for the large-scale purification of this compound. nih.govresearchgate.netnih.gov

Table 2: Preparative and Countercurrent Chromatography Applications for Bibenzyls This table is interactive. You can sort and filter the data.

Biosynthesis and Metabolic Pathway Elucidation of 4 Prenyldihydropinosylvin

Investigation of Precursor Pathways for Bibenzyl Biosynthesis

The formation of the bibenzyl structure of 4-prenyldihydropinosylvin involves key precursor molecules derived from primary metabolic pathways.

Involvement of the Phenylpropanoid Pathway

The core structure of bibenzyls, including this compound, is derived from the phenylpropanoid pathway. nih.govresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.org This pathway begins with the amino acid L-phenylalanine. frontiersin.org In a series of enzymatic reactions, L-phenylalanine is converted into various hydroxycinnamic acids. nih.govfrontiersin.org These acids serve as the starter molecules for the synthesis of the A-ring of the bibenzyl structure. mdpi.comnih.gov Studies in various plant species, including Cannabis sativa, orchids, and liverworts, have confirmed that bibenzyl compounds are direct descendants of metabolic branches from the core phenylpropanoid pathway. researchgate.netresearchgate.netfrontiersin.org For instance, research on Cannabis sativa has shown that the two aromatic rings of the bibenzyl scaffold originate from the phenylpropanoid pathway, where hydroxycinnamic acids are esterified to acyl-CoA, forming dihydro-CoA derivatives that then undergo condensation with malonyl-CoA. frontiersin.org Similarly, the biosynthesis of the bibenzyl monomer in Marchantia polymorpha originates from the benzene (B151609) ring of L-phenylalanine via trans-cinnamic acid and p-coumaric acid. frontiersin.org

Role of Malonyl-CoA and Cinnamoyl-CoA in Pinosylvin (B93900) Backbone Formation

The formation of the pinosylvin backbone, a precursor to this compound, involves the condensation of malonyl-CoA and a cinnamoyl-CoA derivative. Specifically, the basic skeleton of pinosylvin is composed of a B-ring derived from trans-cinnamoyl-CoA and an A-ring formed from the cyclization of three molecules of malonyl-CoA. nih.govasm.org The stilbene (B7821643) synthase (STS) enzyme catalyzes this condensation. asm.orgnih.gov While pinosylvin itself is formed from cinnamoyl-CoA, the closely related dihydropinosylvin (B175631) is formed when the stilbene synthase utilizes the dihydro-isomer, phenylpropionyl-CoA (dihydrocinnamoyl-CoA), instead. nih.govuniprot.org This suggests that the saturation of the double bond in the cinnamoyl-CoA starter unit occurs prior to the condensation with malonyl-CoA to form the dihydropinosylvin scaffold.

Enzymatic Mechanisms and Biosynthetic Enzymes

The biosynthesis of this compound is governed by a series of specific enzymes that catalyze key steps in the pathway.

Proposed Enzymes Involved in Prenylation and Dihydropinosylvin Formation

The formation of dihydropinosylvin from its precursors is catalyzed by a set of specific enzymes. The initial steps involve the phenylpropanoid pathway enzymes, including phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), which produce the necessary hydroxycinnamoyl-CoA starter molecule. mdpi.comnih.gov Subsequently, a double-bond reductase (DBR) is proposed to reduce the double bond in the hydroxycinnamoyl-CoA to form a dihydro-hydroxycinnamoyl-CoA derivative. nih.govresearchgate.netnih.gov This is followed by the action of a bibenzyl synthase (BBS), a type III polyketide synthase, which condenses the dihydro-hydroxycinnamoyl-CoA with three molecules of malonyl-CoA to form the dihydrobibenzyl scaffold. nih.govresearchgate.netmdpi.comnih.gov

The final step in the formation of this compound is the prenylation of the dihydropinosylvin backbone. This reaction is catalyzed by a prenyltransferase, which attaches a prenyl group, typically from dimethylallyl pyrophosphate (DMAPP), to the aromatic ring.

Characterization of Stilbene Carboxylate Synthases (STCS) or Related Enzymes

Stilbene carboxylate synthases (STCS) are related to chalcone (B49325) synthases (CHS) and stilbene synthases (STS), all of which are type III polyketide synthases. nih.govnih.gov These enzymes share similarities in their reaction mechanisms but produce different products. While STS enzymes catalyze a decarboxylative condensation to form stilbenes like pinosylvin and resveratrol (B1683913), STCS enzymes catalyze a condensation reaction that retains the carboxyl group from the starter CoA-thioester, leading to the formation of stilbenecarboxylates. nih.gov

In Hydrangea macrophylla, a recombinant STCS was shown to have activity with dihydro-4-coumaroyl-CoA, suggesting its role in the biosynthesis of lunularic acid, a stilbenecarboxylate. nih.gov While not directly involved in this compound biosynthesis, the characterization of STCS provides insights into the enzymatic diversity within the type III PKS family and the evolution of different cyclization mechanisms. The active site of these enzymes plays a crucial role in determining the final product. For example, the structure of a bibenzyl synthase from Cannabis sativa (CsBBS2) revealed a narrowed hydrophobic pocket around the active site that favors the more flexible dihydro-hydroxycinnamoyl-CoA substrates over their oxidized counterparts. nih.gov

Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other secondary metabolites, is tightly regulated in response to various internal and external stimuli. Bibenzyls are known to accumulate in plants in response to biotic stressors such as fungal infections and abiotic stressors like UV radiation and high salinity. nih.govresearchgate.netresearchgate.netfrontiersin.orgnih.gov This suggests that the genes encoding the biosynthetic enzymes are inducible.

Studies on the liverwort Radula complanata have shown that the application of stress-related phytohormones can lead to an increase in bibenzyl synthesis. researchgate.net Specifically, treatments with abscisic acid (AA) and salicylic (B10762653) acid (SA) were found to reduce the production of certain prenylated bibenzyls, while growth-related hormones also influenced their accumulation. researchgate.net This indicates a complex hormonal regulation of the bibenzyl biosynthetic pathway.

At the transcriptional level, the promoters of stilbene synthase genes often contain cis-acting elements that are recognized by transcription factors, such as MYB and WRKY, which are known to regulate plant defense responses and specialized metabolism. mdpi.com The expression of genes involved in the phenylpropanoid pathway, such as PAL and CHS, has also been shown to be induced by stress hormones like methyl jasmonate (MeJA). nih.gov

Transcriptomic and Metabolomic Profiling for Gene and Enzyme Identification

The elucidation of the biosynthetic pathway of this compound relies heavily on integrated 'omics' approaches, particularly transcriptomics and metabolomics. nih.govscholaris.ca These methods allow for the simultaneous analysis of gene expression and metabolite accumulation, providing a comprehensive view of the metabolic network and helping to identify the specific genes and enzymes involved. nih.gov

Untargeted metabolomics has proven to be a highly effective tool for analyzing the chemical diversity within plants like liverworts. nih.gov This approach involves the global analysis of all detectable metabolites in a sample. In studies on Radula complanata, untargeted metabolomics coupled with statistical analyses like Principal Component Analysis (PCA) revealed that samples treated with different phytohormones grouped separately, indicating distinct metabolic profiles. nih.govresearchgate.net Further analysis using methods like BORUTA, a Random Forest-based feature selection algorithm, helped to identify the specific metabolites that fluctuated significantly in response to hormone application. nih.gov For instance, 4-(3-Methyl-2-butenyl)-5-phenethylbenzene-1,3-diol was identified as a biomarker for growth hormone treatments. researchgate.net By monitoring the changes in potential intermediates, these techniques offer insights into the biosynthetic pathways. nih.gov

Transcriptomic analysis, which profiles the complete set of RNA transcripts, is used alongside metabolomics to link metabolic changes to gene expression. By comparing the transcriptomes of plants under conditions that either induce or suppress the production of this compound, researchers can identify candidate genes encoding the biosynthetic enzymes. For example, studies on related pathways have shown that treating plants with salicylic acid can induce the transcription of 4-coumarate CoA ligase, a key enzyme in the upstream phenylpropanoid pathway. nih.gov Similarly, transcriptomic analyses in peanut hairy root cultures led to the discovery of genes encoding stilbenoid-specific prenyltransferases, which are crucial for the prenylation step that distinguishes compounds like this compound. nih.gov This combined approach is essential for identifying the specific stilbene synthase (STS) and prenyltransferase (PT) enzymes responsible for constructing the this compound molecule.

Comparative Biosynthetic Pathways Across Different Plant Taxa

The biosynthesis of this compound is a specialized branch of the widespread stilbenoid pathway, which itself originates from the core phenylpropanoid pathway. While the fundamental steps are conserved, the diversification into specific compounds like this compound involves unique enzymes that can vary between different plant taxa, such as liverworts and higher plants.

General Pathway: The biosynthesis begins with the phenylpropanoid pathway, which produces cinnamic acid from the amino acid phenylalanine. This is then converted to p-coumaroyl-CoA. mdpi.comacs.org At this point, the pathway branches. Stilbene synthase (STS) catalyzes the key condensation reaction of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic stilbene scaffold, such as resveratrol (3,5,4′-trihydroxy-trans-stilbene). nih.govacs.org

Radula (Liverworts): In liverworts of the Radula genus, a similar pathway is proposed to produce the dihydropinosylvin backbone. Following the formation of the stilbene core, a reduction step would yield the dihydro-stilbene structure. The final and crucial step is prenylation, where a prenyltransferase enzyme attaches a dimethylallyl pyrophosphate (DMAPP) group to the dihydropinosylvin backbone at the C-4 position to yield this compound. The exact enzymes responsible for these steps in Radula are still under investigation but are the focus of ongoing transcriptomic and metabolomic studies. nih.govscholaris.ca

Arachis hypogaea (Peanut): In peanut, which produces a variety of prenylated stilbenoids as phytoalexins, the pathway has been studied more extensively. nih.gov After the synthesis of resveratrol by STS, specific aromatic prenyltransferases catalyze the addition of prenyl groups. Research has identified distinct prenyltransferases; for example, AhR4DT-1 specifically attaches a prenyl group to the C-4 position of resveratrol to form arachidin-2, while another enzyme, AhR3′DT-1, prenylates the C-3′ position. nih.gov This demonstrates how different, highly specific prenyltransferases create a diversity of compounds from a common precursor.

Morus alba (Mulberry) and Cannabis sativa (Cannabis): Mulberry is another plant known for producing complex stilbenoids, including moracins, which involve prenylation and further cyclization steps. acs.org Studies have identified prenyltransferases in mulberry that act on stilbenoid substrates like oxyresveratrol. acs.org In Cannabis sativa, bibenzyls are synthesized via a branch from the phenylpropanoid pathway, where hydroxycinnamic acids are first activated to CoA esters and then reduced by double-bond reductases before condensation, showing an alternative route to similar structures. researchgate.net

This comparative view highlights a common theme in plant specialized metabolism: a conserved core pathway (phenylpropanoid and initial stilbene synthesis) followed by diversification through the action of taxon-specific enzymes, particularly prenyltransferases, which add structural complexity and likely confer distinct biological activities to the final molecules. nih.gov

Advanced Analytical Methodologies for 4 Prenyldihydropinosylvin Research

Qualitative and Structural Elucidation Techniques

The initial step in researching 4-Prenyldihydropinosylvin involves its unambiguous identification and the detailed characterization of its three-dimensional structure. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose.

High-Resolution Mass Spectrometry is an indispensable tool for the initial identification of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound, a critical first step in its identification. nih.govnih.gov The high resolving power of HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, enables the differentiation of this compound from other compounds that may have the same nominal mass but different elemental compositions.

Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS platforms provide valuable structural information through the analysis of fragmentation patterns. core.ac.uknih.gov By inducing fragmentation of the protonated or deprotonated molecule, a unique fingerprint of product ions is generated. The fragmentation of the dihydropinosylvin (B175631) core would likely involve cleavages of the ethyl bridge and losses of water from the hydroxyl groups. The prenyl group would also produce characteristic losses. libretexts.orgmiamioh.edu These fragmentation patterns, when carefully analyzed, help to piece together the compound's structure.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Interpretation |

| Molecular Formula | C19H22O2 | Deduced from exact mass |

| Calculated Exact Mass | 298.1620 | For [M+H]+ ion |

| Measured Exact Mass | 298.1623 | Within 1 ppm mass accuracy |

| Key MS/MS Fragments (m/z) | 241.1274, 215.1118, 135.0805 | Corresponding to losses of C4H9, C6H5, and C10H13O2 respectively |

While HRMS provides the elemental formula and connectivity clues, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise three-dimensional structure of this compound. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the chemical environment of each proton and carbon atom in the molecule. mdpi.comnih.gov

1D NMR, specifically ¹H NMR and ¹³C NMR, provides fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (revealing adjacent protons). The ¹³C NMR spectrum indicates the number of unique carbon atoms. bas.bgresearchgate.netrsc.org

2D NMR experiments are crucial for assembling the molecular structure. researchgate.net

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbons.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms. bas.bg

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds apart, which is key for connecting different parts of the molecule. bas.bg

Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals protons that are close to each other in space, which is critical for determining the stereochemistry and the relative orientation of the prenyl group and the substituents on the aromatic rings. nih.gov

The specific position of the prenyl group on the dihydropinosylvin skeleton is unequivocally determined by long-range HMBC correlations between the protons of the prenyl chain and the carbons of the aromatic ring.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for a Prenylated Stilbenoid Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-1' (prenyl) | ~3.3 | ~28.5 | C-3, C-4, C-5 (on aromatic ring) |

| H-2' (prenyl) | ~5.2 | ~122.0 | C-4' (prenyl) |

| C-4 (aromatic) | - | ~130.0 | H-1' (prenyl) |

Chromatographic Separation Techniques for Analytical Purity Assessment

For many research applications, it is essential to have a highly purified sample of this compound. Chromatographic techniques are used both for the initial purification of the compound from natural extracts and for assessing its analytical purity.

High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for assessing the purity of a sample. nih.gov The sample is injected onto an HPLC column, and the detector measures the absorbance of the eluting compounds at a specific wavelength. A pure sample should ideally show a single, sharp peak. The percentage purity can be calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

For preparative-scale purification, techniques such as flash chromatography or centrifugal partition chromatography (CPC) can be employed. researchgate.net CPC is a liquid-liquid chromatography technique that is particularly well-suited for the separation of natural products, as it avoids the use of solid stationary phases that can lead to irreversible adsorption of the sample. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a predominant technique for the analysis of moderately polar compounds like this compound. nih.gov Its compatibility with mass spectrometry and its suitability for separating complex mixtures make it an indispensable tool. nih.gov The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. youtube.com Non-polar compounds in the sample interact more strongly with the stationary phase, leading to longer retention times, while polar compounds elute earlier with the mobile phase. youtube.comyoutube.com

For stilbenoids such as this compound, C18 columns (silica particles chemically bonded with 18-carbon alkyl chains) are the most common stationary phase choice, providing a hydrophobic environment for separation. youtube.comiosrjournals.org The mobile phase typically consists of a gradient mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. youtube.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is crucial for resolving complex mixtures containing compounds with a wide range of polarities. youtube.com Detection is commonly achieved using a Diode Array Detector (DAD) or a mass spectrometer (MS). researchgate.net LC-MS is particularly powerful as it provides not only retention time data but also mass information, which aids in the definitive identification of the compound. researchgate.netmdpi.com

Table 1: Typical RP-HPLC Parameters for Stilbenoid Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Non-polar stationary phase for retaining stilbenoids. youtube.comiosrjournals.org |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol | Polar mobile phase system. Formic acid improves peak shape and ionization efficiency for MS. youtube.comnih.gov |

| Elution Mode | Gradient | Allows for the separation of compounds with varying polarities by changing the mobile phase composition over time. youtube.com |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the mobile phase through the column, affecting resolution and analysis time. iosrjournals.orgnih.gov |

| Detection | UV/DAD (e.g., at 280-320 nm)Mass Spectrometry (MS) | UV detection is common for aromatic compounds. MS provides structural information and higher specificity. iosrjournals.orgresearchgate.net |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

| Column Temperature | 25 - 40 °C | Temperature control ensures reproducible retention times. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. nih.gov However, this compound, like other phenolic compounds, is non-volatile due to its polar hydroxyl groups. Therefore, a chemical derivatization step is essential prior to GC-MS analysis. nih.govyoutube.com Derivatization increases the compound's volatility and thermal stability by replacing the active hydrogens on the hydroxyl groups with non-polar groups. nih.govyoutube.com

The most common derivatization method for phenolics is silylation. nih.gov This process involves reacting the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ether. youtube.comnih.gov This TMS derivative is much more volatile and less polar, making it suitable for GC analysis. youtube.com Often, a two-step process involving methoximation followed by silylation is used, especially for complex samples, to prevent issues with isomers of keto-containing compounds, though this is more critical for compounds other than stilbenoids. youtube.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the capillary column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. researchgate.netnih.gov

Table 2: Derivatization Protocol for GC-MS Analysis of Phenolic Compounds

| Step | Procedure | Reagent(s) | Purpose |

| 1. Sample Drying | The dried plant extract or sample is placed in a reaction vial. | - | Silylation reactions must be carried out under anhydrous conditions as the reagents are sensitive to moisture. nih.gov |

| 2. Silylation | The silylating agent is added to the vial. The reaction is often carried out at an elevated temperature (e.g., 37-70 °C) for 30-90 minutes. youtube.com | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a solvent like pyridine. | To replace polar hydroxyl (-OH) groups with non-polar trimethylsilyl (-OTMS) groups, increasing volatility. nih.govyoutube.com |

| 3. Analysis | The derivatized sample is injected directly into the GC-MS system. | - | The volatile TMS-derivatives are separated on the GC column and identified by their mass spectra. nih.gov |

Method Development and Validation for Reproducible Research Data

To ensure that an analytical method produces reliable, accurate, and reproducible results, it must be validated. europa.eufda.gov Method validation is a regulatory requirement in many fields and is essential for demonstrating that an analytical procedure is fit for its intended purpose. europa.euich.org The International Council for Harmonisation (ICH) provides comprehensive guidelines, such as Q2(R2), which outline the performance characteristics that need to be evaluated. europa.eueuropa.eu

The validation process involves a series of experiments to assess several key parameters:

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards of known concentrations. nih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study, where a known amount of pure analyte is added to a sample matrix and the percentage recovered is calculated. iosrjournals.orgnih.gov

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. researchgate.net

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). iosrjournals.org

Reproducibility: Expresses the precision between laboratories. europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. iosrjournals.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. iosrjournals.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Table 3: Key Validation Parameters and Typical Acceptance Criteria (ICH Q2(R2))

| Parameter | Assessment Method | Typical Acceptance Criteria |

| Accuracy | Recovery studies of spiked matrix samples at 3 levels. | Recovery between 98.0% and 102.0%. iosrjournals.org |

| Precision (Repeatability & Intermediate) | Analysis of replicate samples (n≥6). | Relative Standard Deviation (RSD) ≤ 2%. iosrjournals.orgnih.gov |

| Linearity | Analysis of 5-6 standards across the range. | Correlation Coefficient (r²) ≥ 0.999. iosrjournals.org |

| Specificity | Comparison of analyte peak in sample vs. standard; analysis of blank and placebo matrices. | Peak purity and absence of interfering peaks at the analyte's retention time. europa.eu |

| LOD/LOQ | Signal-to-Noise ratio method or calculation from the standard deviation of the response and the slope. | S/N Ratio: ~3:1 for LOD, ~10:1 for LOQ. iosrjournals.org |

| Robustness | Deliberate small variations in method parameters (e.g., pH ±0.2, flow rate ±10%). nih.gov | Overall RSD should remain ≤ 2%. nih.gov |

Structure Activity Relationship Sar Studies of 4 Prenyldihydropinosylvin and Its Analogs

Computational Approaches to SAR Prediction

Computational methods have become indispensable tools in modern drug discovery, offering rapid and cost-effective ways to predict the biological activity of compounds and to understand their mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While specific QSAR models for 4-Prenyldihydropinosylvin are not extensively documented in publicly available literature, the principles of QSAR can be applied to this class of molecules. A QSAR study on prenylated stilbenoids and (iso)flavonoids against Methicillin-resistant Staphylococcus aureus (MRSA) has demonstrated the potential of this approach. uu.nl In this study, it was found that in-silico models could predict Minimum Inhibitory Concentration (MIC) values that were comparable to in-vitro data for certain prenylated flavonoids. uu.nl

For a series of this compound analogs, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). The biological activity of the compounds, such as IC50 values against a specific target, would then be correlated with these descriptors using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The resulting QSAR equation can be used to predict the activity of new, unsynthesized analogs and to identify the key structural features that are important for activity. For instance, a QSAR study on stilbene (B7821643) derivatives has shown that the number and position of hydroxyl groups can significantly affect their antioxidant and cytotoxic activities. nih.gov

A hypothetical QSAR study on this compound analogs might reveal the importance of the prenyl group's position and the hydroxylation pattern on the phenyl rings for a specific biological activity.

Table 1: Hypothetical QSAR Descriptors and Their Potential Impact on the Biological Activity of this compound Analogs

| Descriptor Category | Specific Descriptor | Potential Impact on Activity |

| Electronic | Dipole Moment | Influences interactions with polar residues in the target protein. |

| Partial Atomic Charges | Determines the strength of electrostatic interactions. | |

| Steric | Molecular Volume | A certain volume might be optimal for fitting into the binding pocket. |

| Molecular Surface Area | Affects solubility and interactions with the receptor surface. | |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Relates to the branching of the molecule, which can affect binding. |

Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. researchgate.net A pharmacophore model for this compound could be generated based on the structure of a known active analog complexed with its target protein (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). researchgate.net

A typical pharmacophore for a this compound analog might include features such as hydrogen bond donors (from the hydroxyl groups), hydrogen bond acceptors (the oxygen atoms of the hydroxyl groups), aromatic rings, and a hydrophobic region corresponding to the prenyl group. nih.gov Such a model can be used to screen large virtual libraries of compounds to identify new potential hits with a similar interaction profile. mdpi.com For example, a pharmacophore model for prenylated flavonoids as PKB/Akt1 inhibitors was successfully used to identify novel active compounds. nih.gov

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Structural Motif | Potential Interaction |

| Hydrogen Bond Donor | Hydroxyl groups (-OH) | Interaction with polar amino acid residues (e.g., Asp, Glu, Ser). |

| Hydrogen Bond Acceptor | Oxygen of hydroxyl groups | Interaction with polar amino acid residues (e.g., Asn, Gln, His). |

| Aromatic Ring | Two phenyl rings | π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp). |

| Hydrophobic Feature | Prenyl group | Van der Waals interactions with hydrophobic pockets of the target. |

Rational Design and Synthetic Modification Strategies

Based on the insights gained from SAR and computational studies, medicinal chemists can rationally design and synthesize new analogs of this compound with improved biological profiles.

The synthesis of derivatives of this compound allows for a systematic investigation of the impact of different functional groups on its biological activity. Synthetic strategies for related stilbenoids and bibenzyls can be adapted for this purpose. sioc-journal.cnnih.gov Key modifications could include:

Modification of the Prenyl Group: Altering the length and branching of the prenyl chain, or introducing cyclic prenyl groups, can modulate the lipophilicity and steric bulk of the molecule, which in turn can affect its interaction with the target and its pharmacokinetic properties. nih.gov

Alteration of the Hydroxylation Pattern: The number and position of hydroxyl groups on the phenyl rings are known to be critical for the activity of many polyphenolic compounds. nih.gov Synthesizing analogs with different hydroxylation patterns can help to identify the optimal arrangement for a specific biological target.

Introduction of Other Substituents: The introduction of other functional groups, such as methoxy (B1213986), halogen, or amino groups, can alter the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to enhanced activity or selectivity. mdpi.com

A study on prenylated stilbenoids showed that the introduction of a prenyl group can significantly increase antioxidant activity. nih.gov Another study highlighted that prenylation enhances the biological activity of polyphenols due to better membrane permeability. google.comgoogleapis.com

While this compound itself is not chiral, the introduction of substituents or modifications to the dihydrostilbene core can create stereocenters. The stereochemistry of a molecule can have a profound impact on its biological activity, as different stereoisomers can have different affinities for their biological targets. For example, in the case of some piperidin-4-one derivatives, the stereochemistry was found to significantly affect their antibacterial and antifungal activities.

Therefore, the stereoselective synthesis of chiral analogs of this compound would be a valuable strategy to explore the three-dimensional requirements of its biological targets. nih.gov This would involve developing synthetic routes that allow for the controlled formation of specific stereoisomers, which can then be individually tested for their biological activity.

Correlation of Structural Motifs with Specific Biological Activities

The structural motifs present in this compound and its analogs can be correlated with their specific biological activities. Prenylated stilbenoids and bibenzyls are known to possess a wide range of pharmacological properties. mdpi.comresearchgate.net

The Dihydropinosylvin (B175631) Backbone: The dihydropinosylvin scaffold itself, a member of the bibenzyl class, is associated with various biological activities. Dihydropinosylvin has been reported as a tyrosinase inhibitor. nih.gov Pinosylvin (B93900), the corresponding stilbene, exhibits antimicrobial, antioxidant, and anti-inflammatory properties. mdpi.comresearchgate.net

The Prenyl Group: The presence of the prenyl group is a key structural feature that often enhances the biological activity of natural products. google.comgoogleapis.com In the case of stilbenoids, prenylation has been shown to increase their antimicrobial and antioxidant activities. uu.nlnih.gov The lipophilic nature of the prenyl group can improve membrane permeability and interaction with hydrophobic pockets in target proteins. google.comgoogleapis.com For example, longistylin A, a 4-prenylated pinosylvin monomethyl ether, showed strong potency against MRSA. researchgate.net

Hydroxyl Groups: The phenolic hydroxyl groups are crucial for the antioxidant activity of these compounds, as they can donate a hydrogen atom to scavenge free radicals. nih.gov The number and position of these groups also influence other biological activities by participating in hydrogen bonding with target enzymes or receptors. nih.gov

Table 3: Correlation of Structural Motifs in this compound Analogs with Biological Activities

| Structural Motif | Associated Biological Activities | References |

| Dihydropinosylvin Core | Tyrosinase inhibition, Antimicrobial, Antioxidant, Anti-inflammatory | nih.govmdpi.comresearchgate.net |

| Prenyl Group | Enhanced antimicrobial and antioxidant activity, Improved membrane permeability | uu.nlnih.govgoogle.comgoogleapis.com |

| Hydroxyl Groups | Antioxidant activity, Hydrogen bonding with biological targets | nih.gov |

Impact of Prenyl Group on Activity and Target Specificity

The prenyl (or 3-methyl-2-butenyl) substituent on the dihydropinosylvin scaffold is a critical determinant of its biological profile. The introduction of this lipophilic group significantly modulates the compound's interaction with biological targets.

Prenylated stilbenoids, in general, exhibit enhanced biological activities compared to their non-prenylated counterparts. nih.govmdpi.com This enhancement is largely attributed to the increased lipophilicity conferred by the prenyl chain, which can facilitate passage through cell membranes and improve interaction with protein targets. researchgate.netnih.gov For instance, studies on various phenolic compounds have shown that prenylation can lead to a significant increase in antioxidant and antibacterial activities. nih.govwur.nl

In the context of stilbenoids, the nature and position of the prenyl group are crucial. Research on other prenylated stilbenoids has demonstrated that a chain-form prenyl group can result in greater antibacterial efficacy than a cyclized pyran-ring formation. wur.nl Diprenylated analogs have also been shown to be among the most potent antibacterial agents. wur.nl While specific SAR studies on a wide range of this compound analogs are not extensively documented in publicly available literature, the general principles observed for prenylated stilbenoids are expected to apply. The prenyl group in this compound is believed to play a vital role in its neuroprotective effects. nih.gov

The table below summarizes the general impact of prenylation on the biological activity of stilbenoids, which can be extrapolated to understand the role of the prenyl group in this compound.

| Compound Type | General Impact of Prenylation | Example of Enhanced Activity |

| Stilbenoids/Bibenzyls | Increased lipophilicity, enhanced membrane interaction | Antibacterial, Antioxidant, Neuroprotective |

| Analogs with Linear Prenyl Chains | Generally higher activity than cyclized forms | Antibacterial |

| Diprenylated Analogs | Often show the highest potency | Antibacterial |

Role of Hydroxyl Group Positions on Biological Potency

The number and position of hydroxyl (-OH) groups on the aromatic rings of the dihydropinosylvin backbone are fundamental to its biological potency. These groups can participate in hydrogen bonding with biological targets and are key to the molecule's antioxidant properties.

Studies on related stilbenoids and bibenzyls have consistently shown that the hydroxylation pattern significantly influences their bioactivity. mdpi.comunimi.it An increase in the number of hydroxyl groups can lead to enhanced toxicity against microorganisms. unimi.it However, the specific placement of these groups is often more critical than their sheer number. For example, in some stilbenoids, the arrangement of hydroxyl groups on one of the aromatic rings (the B ring) appears to be more influential for inhibitory activity than their placement on the other ring (the A ring). unimi.it

For bibenzyl derivatives, it has been suggested that the presence of 3'- and 4'-hydroxyl groups can enhance neuroprotective activity. nih.gov This highlights the specificity of the interaction between the hydroxylated scaffold and its biological targets. The substitution of hydroxyl groups with methoxy groups, which reduces hydrogen bonding capability but increases lipophilicity, has been shown to enhance the bioavailability and, in some cases, the bioactivity of stilbenoids like resveratrol (B1683913). mdpi.com This suggests a delicate balance between hydrophilic and lipophilic properties is necessary for optimal biological function.

The following table illustrates the influence of hydroxylation patterns on the biological activity of stilbenoid-like compounds, providing a framework for understanding the role of the hydroxyl groups in this compound.

| Hydroxylation Pattern | General Impact on Bioactivity | Example of Affected Activity |

| Increased Number of -OH Groups | Can increase potency, particularly antimicrobial | Antibacterial |

| Specific Positional Arrangements (e.g., 3',4'-dihydroxy) | Crucial for specific target interactions and enhanced potency | Neuroprotective |

| Methylation of -OH Groups | Increases lipophilicity and bioavailability | General Bioactivity |

Synthetic and Biotechnological Production Approaches for 4 Prenyldihydropinosylvin

Chemoenzymatic Synthesis Pathways and Optimization

Chemoenzymatic synthesis offers a powerful strategy that combines the precision of enzymatic catalysis with the efficiency of chemical reactions. This approach is particularly advantageous for complex molecules like 4-prenyldihydropinosylvin, where stereoselectivity and regioselectivity are crucial.

Utilization of Microbial or Enzymatic Systems for Key Steps

The final and most challenging step in the synthesis of this compound is the introduction of a prenyl group onto the dihydropinosylvin (B175631) backbone. Stilbenoid-specific prenyltransferases (PTs) are key enzymes for this transformation. Researchers have identified and characterized several PTs from plants that can catalyze the prenylation of stilbenoid scaffolds. nih.govoup.comgoogle.comoup.com For instance, a resveratrol (B1683913) 4-dimethylallyl transferase has been identified in peanut (Arachis hypogaea) hairy root cultures that specifically adds a prenyl group to the C-4 position of the stilbenoid ring. oup.com

These enzymes, often membrane-bound and located in plastids, utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. nih.govgoogle.com The reaction they catalyze is a critical step in the diversification of phytoalexins in plants like peanut. nih.gov Fungal cultures, such as Aspergillus species, have also demonstrated the ability to perform regiospecific prenylation of resveratrol, suggesting a broad potential for biocatalytic applications. mdpi.com

Table 1: Examples of Characterized Stilbenoid Prenyltransferases

| Enzyme Name | Source Organism | Substrate(s) | Product(s) | Key Characteristics |

| AhR4DT-1 | Arachis hypogaea (peanut) | Resveratrol | Arachidin-2 (4-prenylresveratrol) | Catalyzes prenylation at the C-4 position; requires divalent cations. nih.gov |

| AhR3′DT-1 | Arachis hypogaea (peanut) | Resveratrol | - | Adds prenyl group to the C-3′ position. nih.gov |

| MaOGT | Morus alba (white mulberry) | Oxyresveratrol | Geranylated oxyresveratrol | Specific for geranyl diphosphate (B83284) (GPP) as the prenyl donor. oup.com |

| AmbPT | Aspergillus melleus | Resveratrol | 4-C-geranyl resveratrol, 3-O-geranyl resveratrol | Fungal prenyltransferase effective for resveratrol geranylation. researchgate.netresearchgate.net |

This table is illustrative and based on data for related stilbenoids, as specific data for this compound is limited.

Hybrid Chemical and Biological Synthesis Strategies

A hybrid approach to synthesizing this compound would typically involve the chemical synthesis of the dihydropinosylvin backbone, followed by an enzymatic prenylation step. The dihydropinosylvin core can be produced through various established chemical synthesis methods. unimi.it This chemically synthesized precursor would then be supplied to a whole-cell or isolated enzyme system containing a suitable prenyltransferase.

This strategy leverages the strengths of both disciplines: the high-throughput and scalability of chemical synthesis for the simpler backbone and the high selectivity of biocatalysis for the complex prenylation step. This avoids the challenges of controlling regioselectivity in a purely chemical synthesis and the complexities of engineering a complete biosynthetic pathway in a microbial host.

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering offers a promising avenue for the de novo production of this compound from simple carbon sources by introducing and optimizing biosynthetic pathways in microbial or plant cell hosts. mdpi.comnih.gov

Genetic Manipulation of Model Organisms (e.g., E. coli) for Bibenzyl Accumulation

Escherichia coli is a widely used host for metabolic engineering due to its rapid growth, well-understood genetics, and ease of manipulation. nih.govuminho.ptnih.govnih.gov The production of this compound in E. coli would require the heterologous expression of a multi-enzyme pathway.

The biosynthetic pathway for the dihydropinosylvin backbone starts from the aromatic amino acid L-phenylalanine. nih.govmdpi.com Key enzymes that would need to be introduced into E. coli include:

Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid. encyclopedia.pub

4-Coumarate:CoA ligase (4CL): Activates cinnamic acid to cinnamoyl-CoA. encyclopedia.pub

Dihydropinosylvin synthase (DPS) or Stilbene (B7821643) synthase (STS): Catalyzes the condensation of cinnamoyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone. encyclopedia.pub An additional reductase would be needed to form the dihydro-bibenzyl structure.

A critical aspect of this strategy is to enhance the intracellular pool of the precursor malonyl-CoA, which is often a rate-limiting factor. mdpi.com To complete the pathway, a prenyltransferase gene (like AhR4DT-1) would be co-expressed to perform the final prenylation step. nih.govresearchgate.net Furthermore, the host's native metabolic pathways can be engineered to increase the supply of the prenyl donor, DMAPP. researchgate.net

Table 2: Genetic Elements for Engineered Bibenzyl Production in E. coli

| Genetic Component | Function | Potential Source |

| PAL (Phenylalanine ammonia-lyase) | Phenylalanine → Cinnamic acid | Rhodosporidium toruloides |

| 4CL (4-Coumarate:CoA ligase) | Cinnamic acid → Cinnamoyl-CoA | Petroselinum crispum |

| STS/DPS (Stilbene/Dihydropinosylvin synthase) | Cinnamoyl-CoA + 3x Malonyl-CoA → Dihydropinosylvin | Pinus spp. |

| Prenyltransferase (e.g., AhR4DT-1) | Dihydropinosylvin + DMAPP → this compound | Arachis hypogaea |

| ACC (Acetyl-CoA carboxylase) | Overexpression to boost Malonyl-CoA supply | Escherichia coli |

| DXS/IDI (DXP synthase/Isopentenyl-diphosphate isomerase) | Overexpression to boost DMAPP supply | Escherichia coli |

This table represents a hypothetical construct based on successful engineering for related stilbenoids.

Engineering of Plant Cell Cultures for Constitutive or Inducible Production

Plant cell cultures, including hairy root cultures, provide an alternative production platform that can be advantageous due to their ability to perform complex post-translational modifications and compartmentalize metabolic pathways. nih.govnih.gov Cultures from plants that naturally produce stilbenoids, such as pine (Pinus spp.) or peanut (Arachis hypogaea), are particularly relevant. nih.govmdpi.com

Production in plant cell cultures can be enhanced through several strategies:

Elicitation: The addition of signaling molecules, such as methyl jasmonate (MeJA) or cyclodextrins, can induce the expression of defense-related genes, including those in the stilbenoid biosynthesis pathway, leading to increased product accumulation. oup.com

Genetic Engineering: Overexpression of key pathway genes or transcription factors that regulate the entire pathway can significantly boost production. nih.gov

CRISPR/Cas9 Technology: Gene editing tools can be used to downregulate competing metabolic pathways, thereby channeling more precursors towards the desired product. For example, knocking out chalcone (B49325) synthase, which competes for the same precursors as stilbene synthase, has been shown to dramatically increase resveratrol production in grape cell cultures. newswise.com

Bioprocess Development and Scalability Considerations

Moving from a laboratory-scale proof-of-concept to an industrial-scale production process requires significant bioprocess development and optimization. For microbial systems like E. coli, fed-batch fermentation is a common strategy to achieve high cell densities and, consequently, higher product titers. nih.govrsc.org This involves the controlled feeding of nutrients to the bioreactor to maintain optimal growth and production conditions.

For both microbial and plant cell cultures, in situ product removal can be a crucial strategy, especially if the target compound is toxic to the production host at high concentrations. nih.gov This involves using a second, immiscible phase (e.g., an organic solvent or resin) within the bioreactor to continuously extract the product from the aqueous culture medium, thereby preventing feedback inhibition and toxicity. nih.gov

The scalability of plant cell cultures can be more challenging than microbial fermentations due to slower growth rates and shear sensitivity. nih.gov However, successful commercial-scale production of other plant-derived metabolites, such as paclitaxel, demonstrates the viability of this platform. nih.gov Bioreactor design and optimization of culture conditions (e.g., aeration, agitation, and medium composition) are critical for the successful scale-up of both systems. researchgate.net

Chemoinformatics and Computational Modeling in 4 Prenyldihydropinosylvin Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of 4-Prenyldihydropinosylvin, molecular docking studies are employed to understand its binding affinity and interaction with various protein targets. These studies can reveal key amino acid residues involved in the interaction and provide insights into the compound's mechanism of action. researchgate.net

Docking simulations are typically performed using software like AutoDock Vina. sciepub.comnih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, which is often retrieved from the Protein Data Bank (PDB). sciepub.com The software then generates multiple binding poses and calculates the binding energy for each, with lower binding energies generally indicating a more stable complex. sciepub.comnjppp.com Visualization tools are then used to analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. researchgate.netnih.gov

For instance, a hypothetical molecular docking study of this compound with a target enzyme could reveal specific hydrogen bonds with key amino acid residues in the active site, suggesting a potential inhibitory mechanism. The binding energy from such a study would provide a quantitative measure of the binding affinity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and flexibility of both the ligand and the target protein over time. researchgate.net These simulations can complement molecular docking by refining the binding poses and providing a more accurate estimation of binding affinity by accounting for the dynamic nature of the molecules. nih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system. researchgate.net By analyzing the trajectory of the simulation, one can understand the stability of the ligand-protein complex, identify key conformational states, and calculate binding free energies. nih.gov These simulations can reveal, for example, how this compound adapts its conformation to fit within the binding pocket of a target protein and how the protein itself may undergo conformational changes upon binding.

Predictive Modeling for Biological Activity and Drug-Like Properties

Predictive modeling, often utilizing quantitative structure-activity relationship (QSAR) models, aims to correlate the chemical structure of a compound with its biological activity. nih.gov These models are built using datasets of compounds with known activities and can then be used to predict the activity of new or untested compounds like this compound. nih.gov

Biological activity-based modeling (BABM) is another approach that uses the activity profiles of compounds across multiple assays to predict their activity against new targets. nih.gov For this compound, predictive models could be developed to forecast its potential efficacy against various diseases or to identify potential off-target effects. These models can significantly improve the efficiency of virtual screening and lead identification. nih.gov

Furthermore, in silico models can predict various drug-like properties, such as those defined by Lipinski's rule of five, which helps in the early assessment of a compound's potential as a drug candidate. sciepub.com

Network Pharmacology and Systems Biology Approaches for Target Identification and Pathway Mapping

Network pharmacology and systems biology offer a holistic approach to understanding the complex interactions of a drug within a biological system. scholaris.ca Instead of focusing on a single target, these approaches consider the multiple targets a compound might interact with and the broader biological pathways it may modulate.

For this compound, network pharmacology could be used to construct a compound-target-disease network. This would involve identifying potential protein targets of the compound through methods like reverse docking and then mapping these targets to known disease-related pathways. This approach can help to elucidate the polypharmacological effects of this compound and predict its therapeutic potential for various diseases.

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. researchgate.net Various computational models are used to predict properties such as gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolism by cytochrome P450 enzymes. sciepub.comnih.govresearchgate.net

These predictions are based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and polar surface area. mdpi.com For this compound, in silico ADME predictions can provide valuable insights into its likely behavior in the body, helping to guide its development as a potential therapeutic agent. researchgate.net

| ADME Property | Predicted Value/Classification | Significance |

| Gastrointestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Low/High | Determines if the compound can reach the central nervous system. sciepub.com |

| P-glycoprotein (P-gp) Substrate | Yes/No | P-gp is an efflux pump that can limit drug absorption and distribution. sciepub.com |

| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. sciepub.com |

| Plasma Protein Binding | High/Low | Affects the free concentration of the drug available to exert its effect. mdpi.com |

Data Mining and Analysis of Metabolomic and Proteomic Data

Metabolomics and proteomics are large-scale studies of metabolites and proteins, respectively, within a biological system. nih.govnih.gov Data mining and analysis of such data can provide a comprehensive understanding of the biological effects of a compound like this compound. frontiersin.org

In a typical study, a biological system (e.g., cells or an organism) is treated with the compound, and the resulting changes in the metabolome and proteome are measured using techniques like mass spectrometry. slideshare.net Statistical and bioinformatics tools are then used to identify significant changes and to correlate these changes with biological pathways and functions. nih.govnih.gov This approach can help to identify biomarkers of the compound's activity and to elucidate its mechanism of action on a systemic level. nih.gov

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The complete biosynthetic pathway of 4-Prenyldihydropinosylvin and other bibenzyls remains largely uncharted territory. While it is understood that these compounds originate from the phenylpropanoid pathway, the specific enzymes and intermediate steps leading to their formation are not fully elucidated. researchgate.netfrontiersin.org Future research must prioritize the identification and characterization of the enzymes responsible for the synthesis of the bibenzyl scaffold and the subsequent prenylation that yields this compound. google.commdpi.com Techniques such as transcriptome mining in bibenzyl-producing organisms, like liverworts of the Radula genus, can help identify candidate genes for these biosynthetic enzymes. unb.ca Heterologous expression and in vitro assays will then be crucial for confirming the function of these enzymes. google.com

Discovery of Novel Molecular Targets and Specific Signaling Pathways Modulated by this compound

Preliminary studies have hinted at the diverse pharmacological potential of prenylated bibenzyls, including cytotoxic and neuroprotective activities. nih.govnih.gov However, the precise molecular targets and signaling pathways through which this compound exerts its effects are largely unknown. Future investigations should employ a range of modern pharmacological and molecular biology techniques to identify these targets. For instance, studies have shown that other natural compounds can modulate pathways like the JAK/STAT signaling pathway, which is involved in inflammation and cell proliferation. mdpi.com Investigating whether this compound interacts with such pathways could reveal its therapeutic potential. Furthermore, some prenylated bibenzyls have been found to induce mitochondria-derived paraptosis in cancer cells, a unique form of cell death, suggesting that the mitochondria could be a key organelle of interest. nih.gov

Development of Advanced Analytical Platforms for in situ and Real-time Monitoring

To fully understand the dynamics of this compound within biological systems, the development of advanced analytical platforms is essential. Current methods often rely on extraction and subsequent analysis, which may not accurately reflect the compound's localization and concentration in real-time. Techniques for in situ monitoring would provide invaluable insights into its metabolic flux and interactions within living cells or tissues. This could involve the development of fluorescent probes specific to this compound or the application of advanced imaging mass spectrometry techniques. Furthermore, refining untargeted metabolomics approaches will be crucial for monitoring shifts in the broader metabolome in response to this compound. nih.gov

Exploration of Structure-Activity Relationships in a Broader Range of Analogs

The structural diversity of naturally occurring bibenzyls suggests that minor chemical modifications can significantly impact their biological activity. researchgate.netnih.gov A systematic exploration of the structure-activity relationships (SAR) of this compound and its analogs is a critical future direction. nih.govresearchgate.net This involves synthesizing a library of related compounds with variations in the prenyl group, the hydroxylation pattern of the aromatic rings, and other substitutions. nih.gov These analogs can then be screened for various biological activities to identify key structural features responsible for potency and selectivity. This knowledge is fundamental for the rational design of novel therapeutic agents with improved efficacy and reduced side effects. jst.go.jp

Integration of Multi-Omics Data for a Systems-Level Understanding of Biological Roles

A holistic understanding of the biological roles of this compound requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov By analyzing how this compound perturbs these different molecular layers, researchers can construct comprehensive network models of its interactions within a biological system. This systems-level approach can reveal unexpected connections and functional modules affected by the compound, moving beyond a single-target, single-pathway paradigm.

Biotechnological Innovations for Sustainable and Scalable Production

The natural abundance of this compound is often low, making its extraction from plant sources unsustainable for large-scale applications. unb.ca Therefore, a significant area of future research lies in developing biotechnological methods for its production. This could involve metabolic engineering of microbial hosts, such as Escherichia coli or yeast, to express the biosynthetic genes for this compound. google.comnih.gov Such engineered microorganisms could provide a sustainable and scalable platform for producing this valuable compound. Advances in synthetic biology and fermentation technology will be key to optimizing yields and making this approach economically viable. bryomolecules.eu

Fundamental Research into the Ecological and Evolutionary Significance of Prenylated Bibenzyls

The widespread presence of prenylated bibenzyls in certain plant lineages, particularly liverworts, suggests they play important ecological roles. researchgate.netresearchgate.net It is hypothesized that these compounds may function in plant defense against herbivores, pathogens, or abiotic stressors like UV radiation. frontiersin.orgresearchgate.net Future research should investigate these ecological functions through controlled experiments. Furthermore, understanding the evolutionary history of the biosynthetic pathways leading to these compounds can provide insights into their adaptive significance and the diversification of secondary metabolism in plants.

Q & A

Q. What common pitfalls occur in synthesizing this compound analogs?

- Methodological Answer :

- Stereochemical ambiguity : Use chiral chromatography or asymmetric catalysis for enantiopure synthesis.

- Byproduct formation : Monitor reactions via TLC or in-line FTIR.

- Scalability : Optimize solvent/reagent ratios using design-of-experiment (DoE) approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.